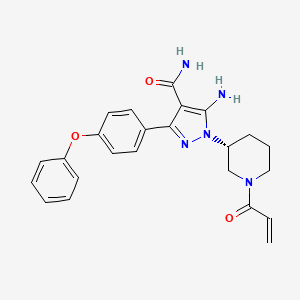

Btk inhibitor 2

Beschreibung

Bruton’s tyrosine kinase (Btk) is a critical enzyme in B-cell receptor (BCR) signaling, making it a therapeutic target for B-cell malignancies and autoimmune diseases. "Btk inhibitor 2" (referred to in studies as a hit compound or experimental agent) is a novel inhibitor designed to target Btk with high specificity and potency. Computational studies using 3D QSAR modeling and molecular dynamics simulations revealed that this compound binds to the hinge region of Btk via hydrogen bonds with residues Glu475 and Met477, alongside hydrophobic and π-interactions . Its binding free energy (MM/PBSA) is comparable to reference inhibitors, suggesting strong thermodynamic stability in the Btk active site .

Eigenschaften

IUPAC Name |

5-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-2-20(30)28-14-6-7-17(15-28)29-23(25)21(24(26)31)22(27-29)16-10-12-19(13-11-16)32-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15,25H2,(H2,26,31)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLRSSATGYETCG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Btk inhibitor 2 involves multiple steps, including the construction of a 2-amino-4 substituted pyrimidine through a nucleophilic substitution reaction and the reduction of a cyano group . The process typically includes:

Starting Material: 4-bromo-2-methylbenzonitrile.

Key Intermediate: The intermediate is prepared by cyano reduction, Boc protection, Miyaura boration, Suzuki coupling reaction, installation of aminopyrrole, and Boc deprotection.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. The process involves large-scale synthesis using similar steps as the laboratory synthesis but with adjustments to reaction conditions and purification techniques to ensure scalability and efficiency .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

BTK-Inhibitor 2 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um BTK-bezogene Signalwege zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von BTK bei der Entwicklung und Funktion von B-Zellen.

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf BTK abzielen.

Wirkmechanismus

BTK-Inhibitor 2 entfaltet seine Wirkung durch Bindung an die aktive Stelle von BTK, wodurch seine Phosphorylierung und anschließende Aktivierung verhindert werden. Diese Hemmung stört den Signalweg des B-Zell-Rezeptors, was zu einer beeinträchtigten B-Zell-Proliferation, -Überlebensdauer und -funktion führt. Die beteiligten molekularen Ziele und Pfade umfassen die PI3K-, MAPK- und NF-κB-Pfade.

Wissenschaftliche Forschungsanwendungen

Applications in Oncology

1. Treatment of B-cell Malignancies

Btk inhibitor 2 has shown promising results in the treatment of B-cell malignancies. The first-in-class BTK inhibitor, ibrutinib, paved the way for subsequent inhibitors like acalabrutinib and zanubrutinib, which exhibit improved selectivity and reduced off-target effects. These inhibitors have been utilized in clinical trials demonstrating efficacy against chronic lymphocytic leukemia and non-Hodgkin lymphoma.

| BTK Inhibitor | Indication | Clinical Response Rate | Notes |

|---|---|---|---|

| Ibrutinib | Chronic lymphocytic leukemia | ~80% | First-in-class; significant market impact |

| Acalabrutinib | Mantle cell lymphoma | ~81% | Second-generation; fewer side effects |

| Zanubrutinib | Waldenström macroglobulinemia | ~84% | Next-generation; high response rate |

2. Combination Therapies

Recent studies have explored the synergistic effects of combining BTK inhibitors with other therapeutic agents. For instance, a case study reported the successful use of dual inhibition of histone deacetylase and BTK for diffuse large B-cell lymphoma after failure to CAR-T cell therapy, resulting in complete remission .

Applications in Autoimmune Diseases

BTK inhibitors are also being investigated for their therapeutic potential in autoimmune diseases due to their ability to modulate immune responses.

1. Rheumatoid Arthritis

In rheumatoid arthritis, several BTK inhibitors have been tested with varying degrees of success. Fenebrutinib has shown positive results in clinical trials, while others like branebrutinib did not demonstrate significant efficacy .

| BTK Inhibitor | Indication | Clinical Outcome |

|---|---|---|

| Fenebrutinib | Rheumatoid arthritis | Positive improvement reported |

| Branebrutinib | Rheumatoid arthritis | No significant improvement |

2. Multiple Sclerosis

BTK inhibitors such as evobrutinib and tolebrutinib are currently undergoing clinical trials for multiple sclerosis. Preliminary results indicate a reduction in disease relapse rates, highlighting their potential as disease-modifying therapies .

Wirkmechanismus

Btk inhibitor 2 exerts its effects by binding to the active site of BTK, preventing its phosphorylation and subsequent activation. This inhibition disrupts the B-cell receptor signaling pathway, leading to impaired B-cell proliferation, survival, and function . The molecular targets and pathways involved include the PI3K, MAPK, and NF-κB pathways .

Vergleich Mit ähnlichen Verbindungen

Selectivity and Binding Affinity

Btk inhibitor 2 demonstrates distinct selectivity profiles compared to covalent and non-covalent inhibitors. In a comprehensive screen of 15 Btk inhibitors, covalent agents like ibrutinib and acalabrutinib showed off-target effects on TEC-family kinases (e.g., ITK, BMX), while non-covalent inhibitors like ARQ531 exhibited broader kinase inhibition . This compound, however, displayed reduced cross-reactivity with TEC kinases, as evidenced by its selective binding to Btk’s cysteine residue (Cys481) without significant inhibition of ITK or EGFR .

Table 1: Selectivity and Potency of Btk Inhibitors

| Inhibitor | Type | IC50 (nM) | Selectivity (TEC Kinases) | Clinical Stage |

|---|---|---|---|---|

| Ibrutinib | Covalent | 0.5 | Low (ITK, BMX inhibited) | Approved |

| Acalabrutinib | Covalent | 3.0 | Moderate | Approved |

| Zanubrutinib | Covalent | 0.7 | High | Approved |

| ARQ531 (LOXO-305) | Non-covalent | 1.2 | Low | Phase II |

| This compound | Covalent* | 2.8 | High | Preclinical |

*Assumed covalent binding based on structural homology to ibrutinib .

Mechanism of Action and Resistance

Covalent inhibitors (e.g., ibrutinib) form irreversible bonds with Cys481, but resistance arises via mutations like BTK C481S . Non-covalent inhibitors (e.g., pirtobrutinib) avoid this by binding independently of Cys481, yet resistance can still emerge through PLCγ2 mutations .

Preclinical and Clinical Efficacy

In mantle cell lymphoma (MCL) models, this compound suppressed chemotaxis and lipid accumulation comparably to second-generation inhibitors like zanubrutinib . However, its apoptosis induction was less potent than ibrutinib, suggesting differential downstream signaling modulation . Clinical trials of similar agents (e.g., evobrutinib) highlight variable efficacy in autoimmune diseases, with failures attributed to off-target effects on TEC kinases . This compound’s high specificity may address these limitations.

Adverse Effects and Toxicity

First-generation inhibitors like ibrutinib cause atrial fibrillation and bleeding due to off-target inhibition of ITK and EGFR .

Biologische Aktivität

Bruton’s tyrosine kinase (BTK) inhibitors have emerged as critical therapeutic agents in the treatment of various B-cell malignancies, particularly chronic lymphocytic leukemia (CLL). Among these, Btk inhibitor 2 (often referred to as a specific compound in the BTK inhibitor class) has shown promising biological activity. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative analysis with other BTK inhibitors.

BTK is a non-receptor protein-tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Upon BCR stimulation, BTK is activated and phosphorylates downstream targets, leading to increased intracellular calcium levels and activation of transcription factors that promote B-cell proliferation and survival. Inhibition of BTK disrupts this signaling pathway, which is crucial for the survival of malignant B cells.

This compound functions by covalently binding to the active site of BTK, thereby preventing its phosphorylation activity. This inhibition results in:

- Reduced BCR signaling : The blockade of BTK leads to decreased activation of pathways involved in cell survival and proliferation.

- Inhibition of NF-κB signaling : This pathway is often constitutively activated in CLL, and its inhibition contributes to the anti-tumor effects observed with BTK inhibitors.

- Altered cytokine secretion : Inhibition affects chemokine secretion (e.g., CCL3 and CCL4), which are important for B-cell adhesion and migration.

Case Studies

- Chronic Lymphocytic Leukemia Patient Response : A recent case report highlighted a 77-year-old woman with relapsed CLL who had previously failed treatment with another BTK inhibitor. After switching to zanubrutinib (a second-generation BTK inhibitor), her white blood cell count significantly decreased from 238 × 10³/μL to 7.5 × 10³/μL over 16 weeks, demonstrating the potential for second-line BTK inhibitors to achieve remission even after prior treatment failures .

- In vitro Studies : In laboratory settings, studies have shown that this compound exhibits potent inhibitory activity against BTK in hematological tumor cell lines. For instance, one study reported that a synthesized derivative achieved over 46% tumor size reduction in Raji xenograft models .

Comparative Analysis with Other BTK Inhibitors

The following table summarizes the biological activity and selectivity profiles of various BTK inhibitors, including this compound:

Research Findings

Recent research has focused on understanding the specificity and resistance mechanisms associated with BTK inhibitors. Studies indicate that while first-generation inhibitors like ibrutinib have broader targets leading to off-target effects, newer compounds like acalabrutinib and zanubrutinib offer improved selectivity for BTK without significantly affecting other kinases involved in immune function .

Moreover, ongoing studies are examining the resistance mutations that arise during treatment with these inhibitors. For instance, specific mutations in the BTK gene can lead to treatment failure; however, newer inhibitors such as pirtobrutinib have shown promise by not inducing common resistance mutations seen with older agents .

Q & A

Q. What are the molecular mechanisms by which BTK Inhibitor 2 modulates BTK signaling pathways in B-cell malignancies?

this compound disrupts BTK-dependent signaling by targeting specific phosphorylation sites (e.g., Tyr223 and Tyr551) critical for BTK autophosphorylation and downstream activation of PLCγ2 and MAPK pathways . Experimental validation typically involves kinase inhibition assays, Western blotting for phosphorylation status, and functional readouts (e.g., calcium mobilization in B-cell lines). Researchers should compare its selectivity profile against other BTK inhibitors (e.g., covalent vs. noncovalent) using in vitro kinase panels to assess off-target effects .

Q. How can researchers design in vitro and in vivo models to evaluate the efficacy of this compound in chronic lymphocytic leukemia (CLL)?

- Cell-based models : Use primary CLL cells or B-cell lymphoma lines (e.g., MEC-1) to measure apoptosis, proliferation, and BTK pathway inhibition via flow cytometry or phospho-specific antibodies .

- Animal models : Employ xenograft models with BTK-dependent tumors. Monitor tumor regression, survival, and pharmacodynamic markers (e.g., BTK occupancy) in blood/tissue samples .

- Resistance modeling : Introduce BTK mutations (e.g., C481S) via CRISPR-Cas9 to study acquired resistance mechanisms .

Q. What methodologies are recommended to assess the safety profile of this compound in preclinical studies?

- Bleeding risk : Evaluate platelet aggregation and GPVI signaling in human platelets, as BTK inhibitors like acalabrutinib suppress GPVI-induced activation .

- Infection risk : Use propensity score-matched analyses in retrospective clinical datasets to compare invasive fungal infection rates (e.g., 4.6% vs. 3.5% in BTK inhibitor-treated vs. untreated CLL cohorts) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy in BTK-mutant vs. wild-type malignancies?

- Genomic profiling : Perform whole-exome sequencing on patient-derived samples to correlate BTK mutations (e.g., V416L, A428D) with drug response .

- Functional assays : Use in vitro mutagenesis to test inhibitor binding affinity to mutant BTK (e.g., IC50 shifts in kinase assays) .

- Clinical trial stratification : Subgroup analysis in trials like BRUIN (NCT03740529) can clarify efficacy in mutation-defined populations .

Q. What experimental strategies are effective for overcoming resistance to this compound in relapsed/refractory CLL?

- Combination therapies : Pair with BCL-2 inhibitors (e.g., venetoclax) or BTK degraders (e.g., NX-5948) to target parallel survival pathways .

- Noncovalent inhibitors : Test reversible BTK inhibitors (e.g., pirtobrutinib) in covalent inhibitor-resistant models due to their distinct binding mechanisms .

- PROTACs : Develop BTK-targeted proteolysis chimeras to degrade both wild-type and mutant BTK .

Q. How can structural biology and computational modeling optimize this compound’s specificity and potency?

- 3D QSAR modeling : Use molecular dynamics simulations (e.g., 20 ns trajectories) to predict binding free energy and optimize inhibitor interactions with BTK’s ATP-binding pocket .

- Co-crystallography : Resolve inhibitor-BTK complexes to identify critical binding residues (e.g., Met477, Thr474) and guide structure-activity relationship (SAR) studies .

Q. What translational challenges arise when translating this compound from preclinical models to clinical trials?

- Pharmacokinetic variability : Monitor drug exposure time and trough concentrations in phase 1 trials to avoid underdosing or toxicity .

- Biomarker validation : Use phospho-flow cytometry or NanoString assays to confirm BTK pathway suppression in patient PBMCs .

- Toxicity mitigation : Preclinical studies should assess off-target kinase inhibition (e.g., TEC family kinases) to predict adverse events like atrial fibrillation .

Methodological Guidance

Q. How should researchers address conflicting clinical trial data on this compound’s long-term outcomes?

- Meta-analysis : Pool data from trials like ALPHA2 and BRUIN to assess heterogeneity in endpoints (e.g., progression-free survival) .

- Sensitivity analysis : Adjust for confounding variables (e.g., prior BTK/BCL-2 inhibitor exposure) using multivariate Cox regression .

Q. What protocols ensure reproducibility in this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.